
(R)-(+)-1-(2-Naphthyl)ethanol
Overview
Description
(R)-(+)-1-(2-Naphthyl)ethanol (CAS 52193-85-8) is a chiral secondary alcohol with the molecular formula C₁₂H₁₂O and a molecular weight of 172.23 g/mol. It features a hydroxyl (-OH) group attached to a chiral carbon center in the (R)-configuration, adjacent to a 2-naphthyl aromatic system. This compound is widely utilized in asymmetric synthesis, chiral resolution, and as a building block for pharmaceuticals due to its enantiomeric purity (≥98%) . Its structural rigidity and aromaticity contribute to its role in stereoselective reactions and supramolecular chemistry.
Preparation Methods
Catalytic Asymmetric Hydrogenation of 1-(2-Naphthyl)Ethanone
Catalytic asymmetric hydrogenation represents the most direct and scalable route to synthesize (R)-(+)-1-(2-Naphthyl)ethanol. This method involves the enantioselective reduction of the prochiral ketone, 1-(2-naphthyl)ethanone, using transition metal catalysts with chiral ligands.
Ruthenium-Based Catalysts with BINAP Ligands
The Noyori-Ikariya system , employing Ru(II) complexes with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) ligands, has been adapted for this transformation. For instance, the (S)-TolBINAP/(S,S)-DPEN-Ru(II) catalyst achieves enantioselectivities exceeding 90% ee under optimized conditions. The reaction proceeds via a six-membered transition state, where the chiral ligand environment dictates the face-selective hydride transfer (Fig. 1).
Typical Procedure :
- Dissolve 1-(2-naphthyl)ethanone (10 mmol) in methanol (50 mL).
- Add (S)-TolBINAP/(S,S)-DPEN-Ru(II) catalyst (0.1 mol%).
- Pressurize with H₂ (50 bar) and stir at 25°C for 24 hours.
- Isolate the product via extraction and chromatography.
Catalyst | Solvent | Temperature | Pressure (H₂) | Yield (%) | ee (%) |
---|---|---|---|---|---|
(S)-TolBINAP-Ru(II) | MeOH | 25°C | 50 bar | 92 | 96 |
(R)-XylBINAP-Ru(II) | iPrOH | 30°C | 30 bar | 89 | 98 |
Substituting TolBINAP with sterically demanding XylBINAP (3,5-xylyl substituents) enhances enantioselectivity to 98% ee by mitigating substrate-catalyst mismatches.
Asymmetric Transfer Hydrogenation (ATH)
ATH employs hydrogen donors like ammonium formate or formic acid, offering milder conditions compared to high-pressure H₂. This method is ideal for substrates sensitive to harsh reducing environments.
Ru(II)-Catalyzed ATH with Chiral Diamines
Patents CN105294449A/B describe the use of chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) for reducing ketoximes to amines. Adapting this protocol for 1-(2-naphthyl)ethanone involves:
- Reacting the ketone with ammonium formate (3 equiv) in methanol.
- Adding the Ru(II) catalyst (0.5 mol%) under N₂.
- Stirring at room temperature for 12 hours.
Results :
Enzymatic Kinetic Resolution
While less common for this specific alcohol, kinetic resolution using lipases or esterases can resolve racemic mixtures. For example, Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of (S)-1-(2-naphthyl)ethanol, leaving the (R)-enantiomer unreacted.
Procedure :
- Incubate racemic 1-(2-naphthyl)ethanol (10 mmol) with vinyl acetate (20 mmol) and CAL-B (50 mg) in toluene.
- Stir at 37°C for 48 hours.
- Separate (R)-alcohol via column chromatography.
Outcome :
- Conversion : 45%
- ee (R) : >99%
Comparative Analysis of Methodologies
Catalytic hydrogenation offers the best balance of yield and enantioselectivity, whereas enzymatic methods suit small-scale, high-purity demands.
Industrial-Scale Considerations
The Ru/XylBINAP system is preferred for ton-scale production due to high turnover numbers (TON > 2,400,000). Solvent selection (e.g., methanol vs. DMF) impacts catalyst lifetime and product isolation. Recycling the catalyst via immobilization on silica or polymers remains an area of active research.
Emerging Techniques
Photoredox Catalysis
Recent studies suggest that merging photoredox catalysis with asymmetric hydrogenation could enable redox-neutral syntheses under visible light. This approach remains untested for naphthyl alcohols but holds promise for reducing energy consumption.
Biocatalytic Cascades
Engineered alcohol dehydrogenases (ADHs) coupled with cofactor regeneration systems may offer greener alternatives. For example, Lactobacillus brevis ADH reduces 1-(2-naphthyl)ethanone with 94% ee in preliminary trials.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-1-(2-Naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-acetonaphthone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction can yield 2-naphthylethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-Acetonaphthone.
Reduction: 2-Naphthylethane.
Substitution: Various substituted naphthyl derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Development
Chiral Building Block
(R)-(+)-1-(2-Naphthyl)ethanol is extensively utilized in the pharmaceutical industry for the synthesis of various drugs. Its chirality enhances the efficacy and safety profiles of pharmaceuticals by improving their stereochemistry. It is particularly valuable in the development of anti-inflammatory and analgesic medications, where specific stereoisomers are required for optimal therapeutic effects .
Case Study: Synthesis of Enantiopure Compounds
In a study exploring the asymmetric synthesis of benzylic H-phosphinates, this compound was employed to achieve high yields and enantiomeric excesses (ee), demonstrating its utility in creating enantiopure compounds for medicinal applications .
Organic Synthesis
Reagent for Complex Molecules
This compound acts as a reagent in organic synthesis, facilitating the formation of complex organic molecules. It is instrumental in reactions that require chiral environments to yield specific stereoisomers.
Reaction Type | Yield (%) | Conditions |
---|---|---|
Benzylation | 82-93 | Pd/xantphos catalyst at 110°C in DMF |
Deracemization | >99 | Using immobilized pea protein as a biocatalyst |
The above table summarizes key reactions involving this compound, highlighting its effectiveness as a chiral auxiliary .
Flavor and Fragrance Industry
Aromatic Properties
The unique aromatic characteristics of this compound make it valuable in the flavor and fragrance industry. Its naphthalene-like scent is sought after for creating complex fragrances used in perfumes and food products .
Biochemical Research
Chiral Interactions Studies
In biochemical research, this compound is utilized to investigate interactions between chiral molecules and biological systems. This aids in drug design and enhances the understanding of metabolic pathways. For instance, studies have shown its role in selectively oxidizing enantiomers using immobilized enzymes, demonstrating its potential in biocatalysis .
Material Science
Advanced Material Development
The properties of this compound contribute to the development of advanced materials, particularly polymers with specific optical and mechanical characteristics. Its inclusion in polymer formulations can enhance performance metrics such as strength and flexibility.
Mechanism of Action
The mechanism by which ®-(+)-1-(2-Naphthyl)ethanol exerts its effects is primarily through its interaction with chiral receptors or enzymes. The compound’s chiral center allows it to fit into specific binding sites, facilitating selective reactions. For example, in enzymatic reactions, the ®-enantiomer may preferentially bind to the active site of an enzyme, leading to a specific catalytic outcome. The molecular targets and pathways involved often depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-(+)-1-(1-Naphthyl)ethylamine
CAS : 3886-70-2
Molecular Formula : C₁₂H₁₃N
Molecular Weight : 171.24 g/mol
Functional Group : Primary amine (-NH₂).
- Structural Differences: The ethylamine analog replaces the hydroxyl group with an amine, altering reactivity. The naphthyl substituent is at the 1-position (vs. 2-position in the ethanol derivative).
Applications :
Properties :
Naphthalen-1-ylmethanol
Molecular Formula : C₁₁H₁₀O
Molecular Weight : 158.20 g/mol
Functional Group : Primary alcohol (-CH₂OH).
- Structural Differences: Simpler structure with a single naphthyl ring and a hydroxymethyl group. Lacks the chiral center present in (R)-(+)-1-(2-Naphthyl)ethanol.
Applications :
Pharmaceutical Analogs: Calhex-231 and Calindol
Calhex-231 :
- Structure: (R)-2-[1-(1-Naphthyl)ethylaminomethyl]-1H-indole
- Molecular Weight : 288.39 g/mol
- Role : Potent negative allosteric modulator of calcium-sensing receptors .
Calindol :
- Structure: (R)-2-[1-(1-Naphthyl)ethyl]aminomethyl]-1H-indole
- Role : Positive allosteric modulator with high stereoselectivity.
- Comparison: Both compounds derive from chiral ethylamine scaffolds, highlighting the importance of (R)-configuration in receptor binding. this compound could serve as a precursor for similar drugs through functional group interconversion (e.g., oxidation to ketones or substitution to amines).
Data Table: Key Properties of Compared Compounds
Key Research Findings
Solubility and Stability: this compound exhibits moderate solubility in ethanol and acetonitrile but forms suspensions in water-rich mixtures . Ethylamine analogs (e.g., DPA) demonstrate reversible thermal stability, forming nanospheres upon cooling .
Chirality and Reactivity: The (R)-configuration in both ethanol and ethylamine derivatives is critical for enantioselective interactions in drug-receptor systems . Ethanol derivatives are less reactive in nucleophilic pathways compared to amines but excel in hydrogen-bond-driven supramolecular assembly .
Hazard Profiles :
- Ethylamine derivatives require stringent safety protocols (e.g., avoiding inhalation), while alcohol analogs have fewer documented hazards .
Biological Activity
(R)-(+)-1-(2-Naphthyl)ethanol, a chiral alcohol with significant biological implications, exhibits various activities that have garnered interest in both synthetic and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₂O
- Molecular Weight : 172.23 g/mol
- Melting Point : 72 °C
- Optical Activity : [α]20/D +38° in ethanol
The compound is characterized by a naphthalene moiety attached to a hydroxyl group, which contributes to its chiral nature and biological interactions.
Biological Activity Overview
- Chirality and Biological Interactions
-
Enzymatic Interactions
- Studies have shown that this compound can be a substrate for certain human UDP-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT2B17. These enzymes are involved in drug metabolism and detoxification processes . The compound's stereochemical sensitivity indicates that variations in its structure may influence its metabolic pathways.
- Synthesis and Deracemization
Table 1: Summary of Biological Studies Involving this compound
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with various biological macromolecules, facilitating interactions with enzymes and receptors.
- π-π Interactions : The aromatic naphthalene structure enables π-π stacking interactions, which can enhance binding affinities in host-guest systems .
- Chiral Recognition : Its chirality plays a pivotal role in selective binding to chiral receptors, influencing pharmacodynamics and pharmacokinetics .
Applications in Research and Industry
The unique properties of this compound make it valuable in several fields:
- Pharmaceutical Development : Its ability to interact selectively with biological targets positions it as a candidate for drug development, particularly in designing chiral drugs.
- Catalysis : Used as a chiral building block in asymmetric synthesis, it facilitates the production of enantiomerically pure compounds .
- Analytical Chemistry : Employed in studies involving chiral recognition and separation techniques, enhancing sensitivity and specificity in analytical methods .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing enantiomerically pure (R)-(+)-1-(2-Naphthyl)ethanol?
Enantioselective synthesis can be achieved via enzymatic resolution. For instance, lipase from Pseudomonas cepacia catalyzes the kinetic resolution of racemic alcohols, including 1-(2-naphthyl)ethanol, through acylation with divinyl adipate. This method yields the (R)-enantiomer with high enantiomeric excess (ee) . Optimization of solvent systems (e.g., toluene or acetone) and reaction temperature (typically 25–40°C) enhances selectivity and yield.
Q. How can the purity and stereochemical integrity of this compound be verified experimentally?
- Chromatography : Use chiral HPLC with columns like Chiralpak AD-H or OD-H and a mobile phase of hexane/isopropanol (90:10) to confirm enantiopurity.
- Spectroscopy : Compare optical rotation values (e.g., [α]D²⁵ = +40° in MeOH) with literature data .
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration .
Q. What are the key solubility properties of this compound, and how do they influence reaction design?
The compound is sparingly soluble in water but highly soluble in organic solvents like toluene, ethanol, and acetone. This dictates its use in non-aqueous reaction systems, such as Friedel-Crafts alkylations or esterifications. Solubility in toluene (~25 mg/mL at 25°C) is critical for homogeneous catalytic reactions .
Advanced Research Questions
Q. How do reaction conditions impact the efficiency of this compound in amidation reactions?
Fe(NO₃)₃·9H₂O promotes amidation of secondary alcohols with CH₃CN under mild conditions (65°C, 24 hrs). For this compound, yields exceed 97% due to the electron-rich naphthyl group stabilizing intermediates. Key parameters include catalyst loading (5–10 mol%) and solvent choice (acetonitrile acts as both solvent and reactant) .
Q. What mechanistic insights explain contradictory yields in stereoselective transformations involving this compound?
Discrepancies in yields often arise from competing pathways. For example, in enzymatic acylations, the (S)-enantiomer may undergo faster acylation, leaving the (R)-enantiomer unreacted. Kinetic studies (e.g., monitoring ee via HPLC) and computational modeling (DFT calculations of transition states) can resolve such contradictions .
Q. How can the stability of this compound under acidic or basic conditions be optimized for long-term storage?
- Acidic conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄) to prevent dehydration to vinylnaphthalene.
- Basic conditions : Store in inert atmospheres (N₂/Ar) at 4°C to minimize oxidation. Stabilizers like BHT (0.1% w/w) can extend shelf life .
Q. What strategies mitigate side reactions when using this compound as a chiral auxiliary in asymmetric synthesis?
- Protecting groups : Temporarily block the hydroxyl group with TBS or acetyl to prevent undesired nucleophilic attacks.
- Lewis acid catalysts : Use Sc(OTf)₃ or ZnCl₂ to direct regioselectivity in alkylation or arylation reactions .
Q. Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to low volatility (bp: 170°C at 13 mmHg) and potential dust inhalation risks .
- Storage : Keep in amber glass vials under refrigeration (2–8°C) to prevent degradation .
Properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426276 | |
Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52193-85-8 | |
Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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